1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of benzylamine with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds under reflux conditions, followed by acid hydrolysis to yield the desired compound.
Cyclization Reaction: Another method involves the cyclization of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid with a suitable reagent, such as phosphorus oxychloride, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives, such as esters or amides.
Reduction: The pyrazole ring can undergo reduction reactions to yield reduced derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents (e.g., bromine, chlorine), strong acids (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Benzyl benzoate, benzyl amide
Reduction: this compound reduced derivative
Substitution: Bromobenzene, chlorobenzene
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound contains a benzylic position, which is susceptible to reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure of the compound, influencing its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the activity and stability of similar compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use in drug discovery, particularly in the treatment of various diseases such as cancer and diabetes.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features and functional groups. Similar compounds include:
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
1-Benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
These compounds share the benzyl and phenyl groups but differ in their heterocyclic rings and substituents, leading to variations in their chemical properties and biological activities.
Biological Activity
1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1322605-00-4) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.
This compound has the following chemical properties:
- Molecular Formula : C18H16N2O2
- Molecular Weight : 292.33 g/mol
- Structure : The compound features a pyrazole ring, which is known for its pharmacological significance.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, 1-benzyl-5-methyl-3-phenyl-1H-pyrazole derivatives have been shown to:
- Inhibit Cancer Cell Proliferation : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound induced apoptosis in these cells, evidenced by enhanced caspase activity at concentrations as low as 1.0 μM .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |
HepG2 | Not specified | Antiproliferative effects |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies have shown that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.
Compound | IC50 COX-2 (μM) | COX Selectivity Index |
---|---|---|
1-Benzyl derivative | 0.02 - 0.04 | High |
In vivo studies using carrageenan-induced edema models have indicated significant reductions in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Antibacterial Activity
Some derivatives of pyrazole have exhibited antibacterial properties against various strains of bacteria. Although specific data for this compound is limited, related compounds have shown promising results in inhibiting bacterial growth .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including 1-benzyl-5-methyl-3-phenyl derivatives:
- Synthesis and Evaluation : A comprehensive study synthesized multiple pyrazole derivatives and evaluated their biological activities against cancer cell lines and inflammatory models .
- Molecular Modeling Studies : Molecular docking studies have indicated that these compounds interact favorably with targets involved in cancer progression and inflammation .
Properties
IUPAC Name |
1-benzyl-5-methyl-3-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(18(21)22)17(15-10-6-3-7-11-15)19-20(13)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZTJWOSKGABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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